molecular formula C15H17N3O3 B4735619 2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B4735619
M. Wt: 287.31 g/mol
InChI Key: JSYLMXKWTALYQA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile typically involves a multi-step process:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Substitution Reactions:

    Nitrile Group Introduction: The nitrile group is often introduced via a dehydration reaction of an amide or through a direct cyanation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products

    Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Various substituted derivatives of the original compound can be synthesized.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the oxazole ring is particularly interesting due to its occurrence in many bioactive molecules.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets, offering therapeutic potential.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxazole ring and nitrile group could play crucial roles in binding to molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile: This compound shares the nitrile and methoxyphenyl groups but differs in its core structure.

    4-Methoxyphenyl isocyanate: While structurally simpler, this compound also features the methoxyphenyl group and is used in different chemical contexts.

Uniqueness

2-(4-Methoxyphenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups and the oxazole ring

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and comparisons with similar compounds

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(3-methoxypropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-19-9-3-8-17-15-13(10-16)18-14(21-15)11-4-6-12(20-2)7-5-11/h4-7,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYLMXKWTALYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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